molecular formula C25H22FNO3 B175119 Pitavastatin Lactone CAS No. 141750-63-2

Pitavastatin Lactone

Cat. No.: B175119
CAS No.: 141750-63-2
M. Wt: 403.4 g/mol
InChI Key: XJVKVAFYQRWVAJ-MCBHFWOFSA-N
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Description

Pitavastatin lactone is a derivative of pitavastatin, a lipid-lowering agent belonging to the statin class of medications Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases this compound is formed through the glucuronidation of pitavastatin, which is then converted into its lactone form

Mechanism of Action

Target of Action

Pitavastatin Lactone, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

This compound competitively inhibits HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport . The result is a reduction in the levels of low-density lipoprotein (LDL), very low-density lipoprotein (VLDL), and overall cholesterol .

Biochemical Pathways

The primary metabolic pathway of Pitavastatin involves glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound . Only a very small percentage of metabolism occurs via the cytochrome P450 system .

Pharmacokinetics

Pitavastatin is well-absorbed with a bioavailability of approximately 60% . It reaches peak plasma concentrations about 1 hour after oral administration . The mean plasma elimination half-life of Pitavastatin is approximately 12 hours . The principal route of Pitavastatin metabolism is glucuronidation via liver UGT enzymes, with subsequent formation of this compound .

Result of Action

The inhibition of HMG-CoA Reductase by this compound leads to a decrease in cholesterol levels, particularly LDL cholesterol . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . Statins like Pitavastatin have been shown to reduce the risk of major cardiovascular events for every 1 mmol/L reduction in LDL .

Action Environment

The action of this compound can be influenced by genetic polymorphisms, particularly in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1) involved in the hepatic uptake of Pitavastatin . Variations in this gene can significantly alter the pharmacokinetics of Pitavastatin . Additionally, the drug’s efficacy and safety can be affected by factors such as age, race, and the presence of other medical conditions .

Biochemical Analysis

Biochemical Properties

Pitavastatin Lactone interacts with several enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme HMG-CoA Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the endogenous production of cholesterol within the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It competitively inhibits HMG-CoA Reductase , thereby preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the metabolic reactions involved in the production of cholesterol, LDL, and VLDL .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have stable effects on cellular function . It continues to inhibit HMG-CoA Reductase, leading to sustained reductions in cholesterol and lipid levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At clinically relevant concentrations, it shows extensive metabolism . The metabolism of this compound is slower at higher concentrations .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . The principal metabolic pathway of this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is predominantly taken up by the liver, where it exerts its lipid-lowering effects . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by OATP transporters .

Subcellular Localization

This compound is primarily localized in the liver, where it inhibits HMG-CoA Reductase in the cytoplasm . This leads to a reduction in the production of cholesterol and other lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pitavastatin lactone is synthesized from pitavastatin through a process called glucuronidation. This involves the addition of a glucuronic acid moiety to pitavastatin, followed by the formation of the lactone ring. The reaction typically occurs in the liver, mediated by the enzymes uridine 5’-diphosphate glucuronosyltransferase (UGT1A3 and UGT2B7) .

Industrial Production Methods: Industrial production of this compound involves the chemical synthesis of pitavastatin followed by its conversion to the lactone form. The process includes several steps such as esterification, hydrolysis, and cyclization. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pitavastatin lactone undergoes various chemical reactions, including:

    Oxidation: The lactone ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.

    Substitution: Various substituents can be introduced into the lactone ring to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties.

Scientific Research Applications

Pitavastatin lactone has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of lactones and their derivatives.

    Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is studied for its cholesterol-lowering effects and its role in preventing cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.

Comparison with Similar Compounds

  • Atorvastatin
  • Pravastatin
  • Rosuvastatin
  • Simvastatin
  • Fluvastatin

Comparison: Pitavastatin lactone is unique among statins due to its specific metabolic pathway and minimal interaction with the cytochrome P450 system. Unlike other statins, it is primarily metabolized through glucuronidation, which reduces the risk of drug-drug interactions. Additionally, this compound has been shown to have a more favorable effect on high-density lipoprotein (HDL) cholesterol levels and a lower risk of inducing diabetes compared to other statins .

Properties

IUPAC Name

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKVAFYQRWVAJ-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141750-63-2
Record name Pitavastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PITAVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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